2,2'-(1,2-Ethenediyl)bis-5-benzofurancarboximidamide compd. with N-Acetylglycine

Description

Properties

Molecular Formula |

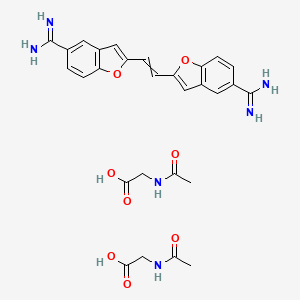

C28H30N6O8 |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

2-acetamidoacetic acid;2-[2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide |

InChI |

InChI=1S/C20H16N4O2.2C4H7NO3/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16;2*1-3(6)5-2-4(7)8/h1-10H,(H3,21,22)(H3,23,24);2*2H2,1H3,(H,5,6)(H,7,8) |

InChI Key |

DKAHNYWQHXQOPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(=O)O.CC(=O)NCC(=O)O.C1=CC2=C(C=C1C(=N)N)C=C(O2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of True Blue diaceturate salt involves the reaction of 1,2-bis(5-amidino-2-benzofuranyl)ethylene with acetic acid to form the diaceturate salt. The reaction conditions typically include:

Reactants: 1,2-bis(5-amidino-2-benzofuranyl)ethylene and acetic acid.

Solvent: Water or acetic acid.

Temperature: Room temperature.

Reaction Time: Several hours to ensure complete reaction.

Chemical Reactions Analysis

True Blue diaceturate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Substitution: True Blue diaceturate salt can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as water and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

True Blue diaceturate salt has a wide range of scientific research applications, including:

Neuroscience: Used as a fluorescent retrograde tracer to map neuronal connections and study the peripheral nervous system.

Biology: Employed in studies involving neuronal tracing and cell labeling.

Medicine: Utilized in research to understand neural pathways and connections, which can aid in the development of treatments for neurological disorders.

Industry: Applied in the development of fluorescent dyes and tracers for various industrial applications .

Mechanism of Action

The mechanism of action of True Blue diaceturate salt involves its uptake by neurons and subsequent transport along axons. The compound binds to neuronal cell bodies, nucleoli, proximal dendrites, and axons, producing blue fluorescence. This fluorescence allows researchers to visualize and map neuronal connections. The molecular targets and pathways involved include neuronal cell membranes and intracellular transport mechanisms .

Comparison with Similar Compounds

True Blue diaceturate salt is unique in its ability to produce blue fluorescence and its efficiency in labeling neuronal structures. Similar compounds include:

Diamidino Yellow diaceturate: Another fluorescent neuronal tracer used for double labeling experiments.

Fast Blue RR salt: A hydrophilic retrograde tracer used in neuronal tracing studies.

Granular Blue dihydrochloride: Used in studies of the peripheral nervous system for neuronal tracing .

Each of these compounds has its own unique properties and applications, but True Blue diaceturate salt stands out for its specific fluorescence characteristics and efficiency in neuronal labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.